Cas no 20969-02-2 (3-azabicyclo[3.2.1]octane hydrochloride)
![3-azabicyclo[3.2.1]octane hydrochloride structure](https://www.kuujia.com/scimg/cas/20969-02-2x500.png)
3-azabicyclo[3.2.1]octane hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-azabicyclo[3.2.1]octane hydrochloride
- rac-(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride
- (1R,5S)-3-azabicyclo[3.2.1]octane
- LYOOHTXASHKGPV-UHFFFAOYSA-N
- AKOS026741713
- 3-Azabicyclo[3.2.1]octane HCl
- MFCD22196503
- 3-azabicyclo[3,2,1]octane Hydrochloride
- 20969-02-2
- EN300-102621
- BS-40452
- 3-azabicyclo[3.2.1]octane;hydrochloride
- CS-0057902
- SCHEMBL2186118
- Z1359881938
- F53590
- F2167-3562
- 3-azabicyclo[3.2.1]octanehydrochloride
- DB-193848
- SY137733
- 854-640-8
- 3-Azabicyclo(3.2.1)octane hydrochloride
- rac-(1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride
-
- MDL: MFCD22196503
- Inchi: InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H/t6-,7+;
- InChI Key: LYOOHTXASHKGPV-UKMDXRBESA-N
- SMILES: Cl.C1CC2CC1CNC2
Computed Properties
- Exact Mass: 147.0814771g/mol
- Monoisotopic Mass: 147.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
3-azabicyclo[3.2.1]octane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B408330-25mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 25mg |
$ 320.00 | 2022-06-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | D032074-100mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 97% | 100mg |
¥2235.00 | 2023-09-15 | |
Enamine | EN300-102621-0.5g |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 0.5g |
$974.0 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32260-250mg |
3-Azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 250mg |
¥1735.0 | 2023-09-09 | |
Chemenu | CM336866-1g |
3-azabicyclo[3.2.1]octane;hydrochloride |
20969-02-2 | 95%+ | 1g |
$552 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT267-200mg |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95% | 200mg |
3019.0CNY | 2021-07-17 | |
AstaTech | F53590-0.1/G |
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE |
20969-02-2 | 95% | 0.1g |
$197 | 2023-09-19 | |
AstaTech | F53590-0.25/G |
3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE |
20969-02-2 | 95% | 0.25g |
$392 | 2023-09-19 | |
Life Chemicals | F2167-3562-0.25g |
3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95%+ | 0.25g |
$535.0 | 2023-09-06 | |
Enamine | EN300-7612767-0.25g |
(1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride |
20969-02-2 | 95.0% | 0.25g |
$617.0 | 2025-03-21 |
3-azabicyclo[3.2.1]octane hydrochloride Related Literature
-
Jufeng Sun,Jennifer R. Baker,Cecilia C. Russell,Hong N. T. Pham,Chloe D. Goldsmith,Peter J. Cossar,Jennette A. Sakoff,Christopher J. Scarlett,Adam McCluskey RSC Med. Chem. 2023 14 2246
-
E. Lenci,G. Menchi,A. Trabocchi Org. Biomol. Chem. 2016 14 808
-
Elena Lenci,Andrea Trabocchi Chem. Soc. Rev. 2020 49 3262
-
Xinjiang Cui,Yan Zhang,Youquan Deng,Feng Shi Chem. Commun. 2014 50 189
-
Yin Li,Xiuyang Lu,Ruiqin Yang,Weijian Tong,Lijun Xu,Lucas de Bondelon,Hongpeng Wang,Ju Zhu,Qing Ge RSC Adv. 2016 6 28219
Additional information on 3-azabicyclo[3.2.1]octane hydrochloride
3-Azabicyclo[3.2.1]octane Hydrochloride: A Comprehensive Overview
3-Azabicyclo[3.2.1]octane hydrochloride, also known by its CAS number 20969-02-2, is a unique compound that has garnered significant attention in the field of biopharmaceuticals. This molecule belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structures containing nitrogen atoms. The compound's name suggests a bicyclo[3.2.1]octane skeleton with an azasubstitution at position 3, making it a fascinating subject for both academic and industrial researchers.
Over the years, 3-azabicyclo[3.2.1]octane hydrochloride has been explored for its potential in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. Its unique pharmacological properties have positioned it as a promising lead compound in drug discovery pipelines. This article delves into the structural features, pharmacokinetics, and therapeutic applications of this compound, highlighting recent advancements in its research.
Structurally, 3-azabicyclo[3.2.1]octane hydrochloride features a bicyclo[3.2.1]octane core with an amino group at position 3. This nitrogen-containing ring system contributes to the compound's rigidity and lipophilicity, which are critical determinants of its bioavailability. The hydrochloride salt form enhances the compound's solubility in aqueous media, making it more amenable for pharmaceutical formulations.
Recent studies have focused on optimizing the pharmacokinetic properties of 3-azabicyclo[3.2.1]octane hydrochloride to improve its therapeutic index. Research has demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its efficacy and safety in preclinical models.
In terms of therapeutic applications, 3-azabicyclo[3.2.1]octane hydrochloride has shown remarkable potential in the treatment of cancer. Preclinical trials have revealed its ability to inhibit key signaling pathways involved in cancer progression and metastasis. Additionally, the compound has demonstrated anti-inflammatory activity, making it a candidate for the development of therapies targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in crystallography have provided deeper insights into the molecular interactions of 3-azabicyclo[3.2.1]octane hydrochloride with its target proteins. These studies have been instrumental in guiding structure-based drug design efforts to enhance the compound's specificity and potency.
Furthermore, the compound has been evaluated for its neuroprotective properties in models of neurodegenerative disorders, such as Alzheimer's disease. Initial findings suggest that 3-azabicyclo[3.2.1]octane hydrochloride may exert protective effects through mechanisms involving antioxidant and anti-inflammatory pathways.
Despite its promising profile, further research is required to fully elucidate the safety and efficacy of 3-azabicyclo[3.2.1]octane hydrochloride in human subjects. Ongoing clinical trials aim to assess the compound's tolerability and pharmacokinetics in diverse patient populations.
In conclusion, 3-azabicyclo[3.2.1]octane hydrochloride (CAS number 20969-02-2) represents a valuable addition to the arsenal of biopharmaceutical agents. Its unique structure, coupled with its diverse pharmacological properties, positions it as a potential game-changer in the treatment of several debilitating diseases. As research continues to uncover new aspects of its biology, this compound is poised to make significant contributions to the field of medicine.
20969-02-2 (3-azabicyclo[3.2.1]octane hydrochloride) Related Products
- 401624-13-3(1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1012058-33-1(methyl (2E)-3-[4-(2-bromoethoxy)phenyl]prop-2-enoate)
- 1806882-74-5(Ethyl 3-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-6-carboxylate)
- 74195-83-8(Anagyrine hydrochloride)
- 2549015-96-3(6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine)
- 2137534-34-8(4-(difluoromethyl)-3-(2,3-difluorophenyl)-1-(propan-2-yl)-1H-pyrazole)
- 2035017-89-9((2E)-3-phenyl-N-4-(thiophen-2-yl)oxan-4-ylprop-2-enamide)
- 218929-27-2(Benzoic acid,3-(trifluoromethyl)-, 4-fluorophenyl ester)
- 93031-23-3((2R)-5-methylhexan-2-ol)
